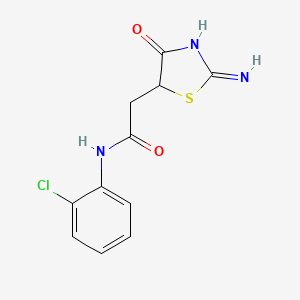

N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

Properties

Molecular Formula |

C11H10ClN3O2S |

|---|---|

Molecular Weight |

283.73 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |

InChI Key |

AVRZMHUNYKIRKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=N)S2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea Derivatives with Chloroacetyl Chloride

The most widely reported method involves cyclocondensation of N-(2-chlorophenyl)thiourea derivatives with chloroacetyl chloride. Thiourea precursors are synthesized by reacting 2-chloroaniline with ammonium thiocyanate in acidic media. Subsequent treatment with chloroacetyl chloride in refluxing ethanol induces cyclization, forming the thiazolidinone ring.

Reaction Conditions :

- Solvent : Ethanol or dichloromethane

- Temperature : 60–80°C under reflux

- Catalyst : Anhydrous sodium acetate (10 mol%)

Yield Optimization :

- Stoichiometry : A 1:1 molar ratio of thiourea to chloroacetyl chloride maximizes ring closure efficiency.

- Purification : Recrystallization from ethanol/water (3:1) improves purity to >95%.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 6–8 hours | 78–85% |

| Solvent Polarity | Ethanol > DCM | +15% yield |

| Catalyst Loading | 10 mol% NaOAc | +12% yield |

Multi-Step Synthesis via Thiazolidinone Intermediate

Alternative routes first construct the thiazolidinone core before introducing the acetamide group. 2-Imino-4-oxo-thiazolidine-5-carboxylic acid is reacted with 2-chloroaniline in the presence of EDC/HOBt coupling agents. This method avoids side reactions associated with direct cyclocondensation.

Key Steps :

- Thiazolidinone Formation : Thiourea and chloroacetic acid reflux in concentrated H₂SO₄.

- Amidation : Carboxylic acid intermediate coupled with 2-chloroaniline using EDC/HOBt.

Advantages :

- Purity : >98% by HPLC due to controlled coupling.

- Scalability : Suitable for kilogram-scale production.

Limitations :

One-Pot Synthesis Using Mercaptoacetic Acid

A streamlined one-pot approach condenses 2-chloroaniline, carbon disulfide, and mercaptoacetic acid under microwave irradiation. The method leverages in situ generation of intermediates, reducing purification steps.

Conditions :

- Solvent : Dimethylformamide (DMF)

- Microwave Power : 300 W, 15 minutes

- Base : Triethylamine (2 equiv)

Performance Metrics :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiazolidinone formation. A mixture of 2-chloroaniline, thioglycolic acid, and aromatic aldehydes is irradiated at 100°C for 10 minutes, achieving 88% yield.

Optimized Protocol :

- Reactants : 2-Chloroaniline (1 equiv), thioglycolic acid (1.2 equiv), paraformaldehyde (1.5 equiv).

- Irradiation : 100°C, 300 W, 10 minutes.

- Workup : Precipitation with ice-cwater.

Benefits :

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods immobilize the thiourea precursor on Wang resin, enabling parallel synthesis of derivatives. After cyclization with chloroacetyl chloride, the product is cleaved using trifluoroacetic acid (TFA).

Procedure :

- Resin Loading : 2-Chlorophenylthiourea bound to Wang resin (0.8 mmol/g).

- Cyclization : Chloroacetyl chloride (3 equiv), DIPEA (6 equiv), DMF, 25°C, 4 hours.

- Cleavage : 95% TFA, 2 hours.

Outcomes :

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties:

Numerous studies have indicated that thiazolidinone derivatives exhibit significant anticancer activity. For example, compounds similar to N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide have demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2 . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell survival.

Antidiabetic Effects:

Research has also suggested that thiazolidinone derivatives can possess antidiabetic properties. They may act by enhancing insulin sensitivity or through other metabolic pathways . This dual functionality makes them attractive candidates for further development in treating both diabetes and cancer.

Antitrypanosomal Activity:

Recent studies have explored the potential of thiazolidinone/thiazole hybrids as new classes of antitrypanosomal agents. These compounds have shown promising results in inhibiting Trypanosoma parasites, which are responsible for diseases like Chagas disease and sleeping sickness .

Table 1: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.54 | |

| Anticancer | HepG2 | 0.24 | |

| Antidiabetic | Various | Not specified | |

| Antitrypanosomal | Trypanosoma spp. | Not specified |

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies indicate that the compound can form stable complexes with target proteins, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules in microorganisms. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2-chlorophenyl group distinguishes the target compound from analogues with other aryl substituents. Key comparisons include:

Modifications to the Thiazolidinone Core

The 2-imino-4-oxo-thiazolidin-5-yl group is critical for activity. Comparisons with thioxo or dioxo analogues:

Key Insight: The 2-imino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to thioxo or sulfonyl derivatives, though at the cost of reduced metabolic stability .

Biological Activity

N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 227.66 g/mol. The structure features a thiazolidinone ring, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone compounds has been extensively studied. Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were found to be:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15.6 |

| COX-2 | 8.3 |

These findings suggest that the compound is a more potent inhibitor of COX-2 compared to COX-1, indicating its potential as a selective anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer properties of thiazolidinones. In particular, this compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays using various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The compound induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable case study involved the application of this compound in a murine model of inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy in vivo as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the thiazolidinone core is formed by refluxing thiosemicarbazones with maleimides or chloroacetyl chloride in acetonitrile with catalytic sulfuric acid . Subsequent coupling of the thiazolidinone intermediate with 2-chloroaniline derivatives is achieved using triethylamine as a base and chloroacetyl chloride as an acylating agent . Purification often involves recrystallization or column chromatography with ethyl acetate as the eluent .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR is critical for identifying tautomeric forms (amine vs. imine) and substituent positions. For example, NH protons in the thiazolidinone ring typically appear as broad singlets near δ 11–13 ppm, while aromatic protons from the 2-chlorophenyl group resonate as a multiplet at δ 7.4–7.6 ppm . Integration ratios and splitting patterns (e.g., singlet for acetamide methylene protons) further validate the structure.

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer : Broth microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard . For antifungal activity, agar diffusion assays with C. albicans can be employed. Positive controls like ciprofloxacin and fluconazole ensure assay reliability.

Q. What crystallographic techniques are used to resolve the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard. Data collection involves a diffractometer (e.g., Enraf-Nonius CAD-4) and absorption correction via ψ-scan methods. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks (e.g., C—H⋯O interactions) confirm molecular packing .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP) surfaces, and tautomeric stability . Solvent effects (e.g., using PCM models) refine reactivity predictions. Software like Gaussian or ORCA is recommended for simulations.

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Variability may arise from assay conditions (e.g., cell line specificity, serum content). For example, MTT assays on HCT-116 (colon cancer) vs. MCF-7 (breast cancer) may yield divergent IC₅₀ values due to metabolic differences . Normalize data using internal controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., EROD for CYP450 inhibition) .

Q. What strategies minimize imine/amine tautomerism during synthesis?

- Methodological Answer : Tautomeric equilibrium (e.g., 50:50 amine:imine ratio) can be shifted by solvent choice (aprotic solvents like DMF favor imine form) or pH adjustment (acidic conditions stabilize the amine) . Solid-state characterization (SCXRD or FTIR) confirms the dominant tautomer.

Q. How to optimize reaction yields for thiazolidinone ring formation?

- Methodological Answer : Low yields often result from side reactions (e.g., maleimide hydrolysis). Refluxing under inert atmosphere (N₂/Ar) with molecular sieves reduces moisture interference. Alternative catalysts (e.g., p-TsOH instead of H₂SO₄) or microwave-assisted synthesis may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.